molecular formula C20H18N2O3S2 B2434359 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 919860-99-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No. B2434359
CAS RN: 919860-99-4
M. Wt: 398.5
InChI Key: GRAJKAZRGIHTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide, also known as BIX-01294, is a chemical compound that has gained attention in the scientific community due to its potential applications in epigenetic research.

Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

Research by Mansour et al. (2020) identified derivatives of thiazolyl pyrazoline linked to benzo[1,3]dioxole, showing significant antimicrobial and antiproliferative activities. These derivatives, related in structure to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide, demonstrated potential as anti-proliferative agents against cancer cells, including a notable inhibitory effect on HCT-116 cells (Mansour et al., 2020).

Antifungal Agents

Narayana et al. (2004) synthesized a series of benzamide derivatives with thiazole structures, which displayed potential as antifungal agents. The study highlighted the significance of the thiazole moiety in the compound's efficacy against fungal infections (Narayana et al., 2004).

Antimicrobial Properties

Bikobo et al. (2017) synthesized a series of thiazole derivatives, which exhibited promising antimicrobial properties. These compounds showed potent effects against various bacterial and fungal strains, suggesting their potential in treating infections related to these microbes (Bikobo et al., 2017).

Anticancer Evaluation

Ravinaik et al. (2021) designed a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity. This research highlights the potential of such compounds in cancer treatment, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

Stearoyl-CoA Desaturase-1 Inhibitors

Uto et al. (2009) reported the development of benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These compounds, including derivatives with the benzo[d][1,3]dioxol-5-yl moiety, showed potential in inhibiting SCD-1, a key enzyme involved in lipid metabolism (Uto et al., 2009).

Psychotropic and Anti-Inflammatory Activities

Zablotskaya et al. (2013) synthesized new benzamide derivatives with significant psychotropic and anti-inflammatory activities. These compounds demonstrated high sedative action and potent anti-inflammatory effects, suggesting potential applications in neurological and inflammatory disorders (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-12(2)27-15-5-3-4-14(8-15)19(23)22-20-21-16(10-26-20)13-6-7-17-18(9-13)25-11-24-17/h3-10,12H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJKAZRGIHTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.